1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene
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Overview
Description
1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene: is an organic compound characterized by the presence of a bromopropenyl group and a nitrobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene typically involves the bromination of propenylbenzene derivatives followed by nitration. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and concentrated sulfuric acid or nitric acid for nitration .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The propenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Peracids or other oxidizing agents.
Major Products
Substitution: Amino or thiol derivatives.
Reduction: 1-[(1E)-3-aminoprop-1-en-1-yl]-4-nitrobenzene.
Oxidation: Epoxides or hydroxylated derivatives.
Scientific Research Applications
1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromopropenyl group can form covalent bonds with nucleophilic sites on proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-[(1E)-3-bromoprop-1-en-1-yl]-4-methylbenzene
- 1-[(1E)-3-bromoprop-1-en-1-yl]-3-methylbenzene
- [(1E)-3-bromoprop-1-en-1-yl]cyclobutane
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Biological Activity
1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene is a compound of interest due to its potential biological activities, including antibacterial, anticancer, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the presence of a bromopropene moiety and a nitrobenzene group. Its molecular formula is C9H8BrN with a molecular weight of approximately 215.07 g/mol. The unique structure contributes to its reactivity and biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assessments have shown that derivatives of nitrobenzene can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. Specific IC50 values for related compounds suggest that they can effectively inhibit cancer cell proliferation at low concentrations, making them potential candidates for anticancer drug development .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against several bacterial strains. In particular, studies have demonstrated that it exhibits inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be effective at concentrations around 6.50 mg/mL, indicating its potential as an antibacterial agent .
Antioxidant Activity
Antioxidant activity is another significant aspect of this compound's biological profile. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The DPPH free radical scavenging assay indicates that similar compounds have IC50 values around 0.14 µg/mL, suggesting strong antioxidant capabilities .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Cytotoxicity : Induction of apoptosis in cancer cells through oxidative stress.
- Antibacterial Action : Disruption of bacterial cell membranes and inhibition of protein synthesis.
- Antioxidant Defense : Scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes.
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Anticancer Study : A study on a related nitrobenzene derivative revealed an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 breast cancer cells, indicating significant cytotoxicity while sparing healthy cell lines .
- Antibacterial Efficacy : In a comparative study, the compound was tested against standard antibiotics and showed superior efficacy against resistant strains of bacteria, suggesting its potential as an alternative treatment option .
- Antioxidant Assessment : The compound's ability to reduce lipid peroxidation in cellular models was evaluated, showing promising results that could lead to applications in preventing oxidative damage in various diseases .
Properties
IUPAC Name |
1-[(E)-3-bromoprop-1-enyl]-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H,7H2/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENMSXPRVAEDIW-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCBr)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CBr)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.